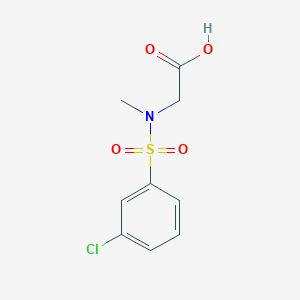

2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid

Description

2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methyl group at the nitrogen atom and a chlorine atom at the 3-position of the benzene ring. The acetic acid moiety is linked via a sulfonamide bond, contributing to its polar and acidic properties.

Notably, commercial availability data indicate that this compound has been discontinued in various quantities (1g to 500mg), limiting its current accessibility for research . This may reflect challenges in synthesis, stability, or niche applications compared to related derivatives.

Properties

Molecular Formula |

C9H10ClNO4S |

|---|---|

Molecular Weight |

263.70 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)sulfonyl-methylamino]acetic acid |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

PEHSRJBDAYMGIB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: Reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine in the presence of a base such as triethylamine.

Step 2: Addition of chloroacetic acid to the reaction mixture, followed by heating to promote the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is utilized in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonamide-Acetic Acid Derivatives

*Note: Molecular formula and weight for 2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid are inferred from analogs due to incomplete data in .

Key Observations:

Substituent Position and Electronic Effects: The 3-chloro substitution in 2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid contrasts with 2-chloro in and . Ortho-substituted derivatives (e.g., 2-chloro) may exhibit steric hindrance or altered electronic profiles compared to para/meta positions, affecting reactivity and binding interactions .

Functional Group Modifications: The cyano group in 2-(3-Cyanobenzenesulfonamido)acetic acid introduces strong electron-withdrawing effects, which may enhance stability or alter metabolic pathways compared to chloro or methyl groups . The branched carboxylic acid in (3-methylbutanoic acid) increases hydrophobicity, contrasting with the linear acetic acid chain in the target compound .

Molecular Weight and Applications :

- Higher molecular weight compounds like 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid (306.73 g/mol) may exhibit enhanced bioavailability or target specificity due to extended conjugation, whereas lower-weight analogs (e.g., 234.67 g/mol in ) could favor membrane permeability .

Research Findings and Trends

Biological and Industrial Relevance: Sulfonamide-acetic acid derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The N-methyl group in the target compound could reduce toxicity or modulate pharmacokinetics, but its discontinued status limits experimental validation . Derivatives with cyano or dichloro substituents (e.g., ) are more commonly investigated in drug discovery, likely due to their enhanced electronic diversity .

Biological Activity

2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 263.73 g/mol

- CAS Number : 1201292-56-9

The biological activity of 2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for microbial growth and replication. This mechanism underlies its use in antimicrobial therapies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is particularly beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

- In Vitro Studies : A study conducted on RAW 264.7 macrophages showed that treatment with 2-(n-Methyl-3-chlorobenzenesulfonamido)acetic acid resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .

- Animal Models : In a murine model of colitis, administration of the compound led to decreased clinical scores and reduced histological damage, suggesting its therapeutic potential in inflammatory bowel diseases .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.